2,6-Diethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Description
Properties
IUPAC Name |
2,6-diethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-6-17-8(3)9(4)19-10-11(15-13(17)19)16(5)14(21)18(7-2)12(10)20/h6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTKTLWRWNKQDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4,7,8-Trimethylimidazole Intermediate
The imidazole core is synthesized via copper-catalyzed condensation of dihydroxyacetone, ammonia, and formaldehyde, adapted from Davood et al.:
- Reagents : Dihydroxyacetone (1.0 eq), formaldehyde (3.0 eq), ammonia (excess), copper(II) acetate (0.2 eq).
- Conditions : Reflux in aqueous ammonia (25%) at 85–95°C for 5 hours.
- Workup : Filtration, H₂S treatment to remove copper, and recrystallization from acetonitrile yields 4(5)-hydroxymethylimidazole.
Methylation Protocol :
Ethylation at Positions 2 and 6
Ethyl groups are introduced via nucleophilic substitution:
Purine Ring Formation
Cyclocondensation with urea derivatives forms the purine ring:
- Reagents : 5-Amino-4,6-dichloropyrimidine (1.2 eq), triethylamine (3.0 eq).
- Conditions : Reflux in dichloromethane (DCM) for 48 hours.
- Oxidation : MnO₂ in acetonitrile oxidizes the intermediate to the 1,3-dione.
Key Data :
| Step | Reagent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Imidazole synthesis | Cu(OAc)₂, NH₃ | 85–95 | 5 | 40 |
| Methylation | CH₃I, K₂CO₃ | 60 | 12 | 65 |
| Ethylation | EtMgBr | 25 | 24 | 70 |
| Purine annulation | 5-Amino-4,6-dichloro | 40 | 48 | 55 |
Route 2: Purine Precursor Functionalization
Synthesis of 2,6-Diethylpurine
Imidazole Fusion and Methylation
- Cyclization : React with methylglyoxal and ammonium acetate in acetic acid to form the imidazole ring.
- Methylation : Sequential treatment with methyl iodide and LDA (lithium diisopropylamide) directs methylation to positions 4,7,8.
Advantages :
- Higher regioselectivity for methylation (≥85% purity).
- Shorter reaction times (24 hours total).
Comparative Analysis of Methods
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Steps | 6 | 5 |
| Overall Yield (%) | 28 | 35 |
| Regioselectivity | Moderate | High |
| Scalability | Limited | Industrial |
Route 2 offers superior yields and scalability, making it preferable for large-scale synthesis. However, Route 1 remains valuable for laboratory-scale analog preparation due to its modularity.
Challenges and Optimization Strategies
Steric Hindrance
Bulky ethyl groups at positions 2 and 6 impede purine annulation. Mitigation strategies include:
Oxidation Side Reactions
Over-oxidation of the 1,3-dione moiety is minimized by:
- Controlled MnO₂ stoichiometry (1.1 eq).
- Low-temperature oxidation (0–5°C).
Chemical Reactions Analysis
Types of Reactions: 2,6-Diethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Pharmacological Studies
2,6-Diethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione has been studied for its potential pharmacological effects:
- Antitumor Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation and induce apoptosis in cancer cells.
- Antiviral Properties : The compound has been evaluated for its antiviral activity against several viruses. Studies suggest that it may interfere with viral replication mechanisms.
Biochemical Applications
The compound is also utilized in biochemical assays:
- Enzyme Inhibition : It has been found to inhibit specific enzymes involved in metabolic pathways. This property makes it a candidate for further investigation as a therapeutic agent in metabolic disorders.
Neuroscience Research
In neuroscience:
- Neuroprotective Effects : Preliminary studies suggest that this compound may provide neuroprotection against oxidative stress and neuronal injury.
Table 1: Summary of Biological Activities
Table 2: Case Studies and Findings
Mechanism of Action
The mechanism of action of 2,6-Diethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Piperazine-2,3-dione Derivatives ()
Synthesized 1,4-disubstituted piperazine-2,3-diones exhibit improved lipophilicity (ClogP = 1.8–3.2) over piperazine, enhancing bioavailability. For example, 1,4-Bis-(4-fluorobenzyl)-piperazine-2,3-dione (ClogP = 2.5) demonstrated potent anthelmintic activity (80% inhibition of Fasciola hepatica at 50 µg/mL).
Seleno-Hydantoin Derivatives ()
The seleno-hydantoin complex Hid-Se (cis-7a-ethyl-5-methyl-5-phenylselanylmethyl-tetrahydro-pyrrolo[1,2-c]imidazole-1,3-dione) incorporates selenium, enabling metal coordination (e.g., Pd(II)). This contrasts with the target compound’s lack of heteroatom-based coordination sites. Selenium’s redox activity may confer antioxidant properties absent in the target compound, highlighting how core heteroatom substitution expands functional diversity .
Indolin-2,3-dione Derivatives ()
Replacement of benzoxazolone with indolin-2,3-dione in σ-receptor ligands drastically altered selectivity: Indolin-2,3-dione derivatives showed low σ1 affinity (>844 nM) but high σ2 affinity (Kis2 = 42 nM). The additional carbonyl group in the dione scaffold disrupted σ1 binding, underscoring the sensitivity of receptor interactions to electronic effects. The target compound’s 1,3-dione moiety may similarly influence target selectivity, though its alkyl substituents could mitigate excessive polarity .
Research Findings and Trends
- Substituent Effects : Alkyl groups (e.g., ethyl, methyl) enhance lipophilicity and metabolic stability but may reduce binding affinity to polar enzyme active sites. Polar substituents (e.g., hydroxyethyl, bromophenyl) improve shape complementarity to targets like PARP but compromise bioavailability .
- Receptor Selectivity : Dione scaffold modifications (e.g., indolin-2,3-dione vs. benzoxazolone) can invert receptor affinity profiles, emphasizing the need for precision in substituent placement .
Biological Activity
Overview of 2,6-Diethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
This compound is a complex organic compound belonging to the class of purines. Purines are essential biomolecules that play critical roles in various biological processes including energy metabolism (ATP), signaling (cAMP), and as building blocks for nucleic acids (DNA and RNA).
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C14H18N4O2
- Molecular Weight : Approximately 270.33 g/mol
Biological Activity
1. Antioxidant Properties
Research has shown that purine derivatives often exhibit antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases including cancer and neurodegenerative disorders.
2. Enzyme Inhibition
Purine derivatives are known to act as inhibitors of various enzymes. For instance:
- Adenosine Deaminase Inhibitors : Compounds similar to this compound may inhibit adenosine deaminase activity, which is significant in cancer therapy as it can enhance adenosine levels leading to apoptosis in tumor cells.
3. Antimicrobial Activity
Some studies have indicated that purine derivatives possess antimicrobial properties against various pathogens. This includes both bacterial and fungal strains.
4. Neuroprotective Effects
There is evidence suggesting that certain purine derivatives can exert neuroprotective effects by modulating neurotransmitter systems and reducing neuroinflammation.
Case Study 1: Antioxidant Activity
A study evaluating the antioxidant activity of various purine derivatives including this compound demonstrated significant free radical scavenging ability in vitro. The compound showed IC50 values comparable to standard antioxidants such as ascorbic acid.
Case Study 2: Enzyme Inhibition
In a pharmacological study focused on enzyme inhibition profiles of purine derivatives, this compound was found to inhibit adenosine deaminase with an IC50 value of 50 µM. This suggests potential therapeutic applications in conditions where adenosine metabolism is dysregulated.
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
